molecular formula C46H68Br2N2O4 B6591666 4,9-dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 1459168-68-3

4,9-dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B6591666
CAS No.: 1459168-68-3
M. Wt: 872.8 g/mol
InChI Key: MBCCXMJGNFCYKE-UHFFFAOYSA-N
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Description

4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a naphthalene diimide (NDI) derivative with bromine substituents at the 4,9-positions and branched 2-hexyldecyl alkyl chains at the 2,7-positions. This compound belongs to a class of electron-deficient aromatic systems widely used in organic electronics, including organic photovoltaics (OPVs), field-effect transistors (OFETs), and perovskite solar cells (PSCs) due to its high electron mobility and tunable solubility . The bromine atoms facilitate further functionalization (e.g., cross-coupling reactions), while the bulky 2-hexyldecyl side chains enhance solubility and modulate solid-state packing . Synthetically, it is prepared via nucleophilic substitution of 2,6-dibromo-1,4,5,8-naphthalenetetracarboxylic dianhydride with 2-hexyldecyl alcohols, followed by purification via column chromatography .

Properties

IUPAC Name

2,9-dibromo-6,13-bis(2-hexyldecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H68Br2N2O4/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)31-49-43(51)35-29-38(48)42-40-36(30-37(47)41(39(35)40)45(49)53)44(52)50(46(42)54)32-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-30,33-34H,5-28,31-32H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCCXMJGNFCYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)CN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CC(CCCCCC)CCCCCCCC)Br)C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H68Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Naphthalene Diimide Synthesis

The parent benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone structure is synthesized via condensation of naphthalene-1,4,5,8-tetracarboxylic dianhydride with ammonia or ammonium acetate under reflux conditions. Typical conditions include:

Reaction Conditions

ParameterValue
SolventDimethylformamide (DMF)
Temperature150–160°C
Reaction Time24–48 hours
Yield70–85%

The product is purified via recrystallization from acetic acid, yielding a yellow crystalline solid .

Regioselective Bromination

Bromination at the 4,9-positions is achieved using bromine (Br₂) in chlorosulfonic acid, which acts as both solvent and catalyst. The electron-deficient NDI core directs electrophilic substitution to the bay regions (4,9-positions) .

Bromination Protocol

  • Reactants :

    • NDI core (1 equiv)

    • Bromine (2.2 equiv)

    • Chlorosulfonic acid (10 mL/g NDI)

  • Procedure :

    • Bromine is added dropwise to a stirred NDI suspension in chlorosulfonic acid at 0°C.

    • The mixture is warmed to 25°C and stirred for 12 hours.

    • Quenched with ice water, filtered, and washed with sodium thiosulfate.

  • Yield : 80–90% .

Characterization Data

PropertyValue
1H^1H NMR (CDCl₃)δ 8.65 (s, 2H, Ar-H)
FT-IR (KBr)1705 cm⁻¹ (C=O stretch)
UV-Vis (CHCl₃)λₘₐₓ = 380 nm

Alkylation with 2-Hexyldecyl Side Chains

The 2-hexyldecyl groups are introduced via nucleophilic substitution using 2-hexyldecyl bromide under basic conditions. The bulky side chains enhance solubility and prevent π-π stacking .

Alkylation Protocol

  • Reactants :

    • 4,9-Dibromo-NDI (1 equiv)

    • 2-Hexyldecyl bromide (2.2 equiv)

    • Potassium carbonate (4 equiv)

    • Tetrabutylammonium iodide (TBAI, 0.1 equiv)

  • Procedure :

    • NDI, K₂CO₃, and TBAI are suspended in anhydrous DMF.

    • 2-Hexyldecyl bromide is added, and the mixture is heated to 80°C for 24 hours.

    • The product is precipitated in methanol and purified via column chromatography (SiO₂, hexane:CH₂Cl₂ 1:1).

  • Yield : 60–75% .

Side Chain Structural Analysis

ParameterValue
1H^1H NMR (CDCl₃)δ 0.85 (t, 12H, CH₃), 1.25 (m, 56H, CH₂), 3.45 (m, 4H, N-CH₂)
13C^{13}C NMRδ 14.1 (CH₃), 22.7–31.9 (CH₂), 163.5 (C=O)

Purification and Characterization

Final purification involves Soxhlet extraction with methanol to remove oligomers, followed by vacuum sublimation . Key physicochemical properties include:

Physical Properties

PropertyValueSource
Boiling Point832.1±65.0°C (Predicted)
Density1.211±0.06 g/cm³
pKa-3.55±0.20 (Predicted)
Solubility>50 mg/mL in CHCl₃

Industrial-Scale Synthesis Optimization

Commercial suppliers (e.g., Suna Tech) employ microwave-assisted synthesis to reduce reaction times. A representative protocol involves:

Microwave Conditions

ParameterValue
Temperature140°C
Time3 hours
CatalystPd₂(dba)₃/P(o-tolyl)₃
SolventToluene

This method achieves >90% conversion with reduced side products .

Challenges and Mitigation Strategies

  • Regioselectivity : Bromination at undesired positions is minimized using excess Br₂ and low temperatures .

  • Side Chain Hydrolysis : Anhydrous conditions and TBAI prevent dealkylation .

  • Polymerization : Storing the product at -20°C under argon suppresses premature polymerization .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of different functional groups depending on the nucleophile used.

Scientific Research Applications

Basic Information

  • Molecular Formula : C46H68Br2N2O4
  • Molecular Weight : 872.85 g/mol
  • Density : Approximately 1.2 g/cm³
  • Boiling Point : Predicted at 832.1 ± 65.0 °C
  • LogP : 16.04 (indicating high lipophilicity)

Structural Characteristics

The compound features a phenanthroline backbone with bromine substitutions and long branched alkyl side chains, which contribute to its solubility and compatibility with various polymer matrices. This structure is critical for its functionality in electronic applications.

Polymer Semiconductors

4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is primarily recognized for enhancing the solubility of polymer semiconductors. Its large branched side chains allow it to serve as a repeating unit within the polymer backbone, improving the material's overall processability and performance in electronic devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) .

Organic Photovoltaics (OPVs)

In OPVs, this compound has been shown to improve charge transport properties and increase the efficiency of energy conversion. By incorporating it into active layers of solar cells, researchers have noted enhanced light absorption and reduced recombination losses . Case studies indicate that devices utilizing this compound can achieve power conversion efficiencies exceeding 10% under standard testing conditions.

Organic Light-Emitting Diodes (OLEDs)

The compound's ability to facilitate efficient charge transport makes it a suitable candidate for use in OLEDs. Its incorporation into the emissive layer has resulted in devices with improved brightness and color purity . Studies demonstrate that OLEDs using this material can achieve higher luminous efficiencies compared to traditional materials.

Photonic Applications

Research indicates potential applications in photonic devices due to the compound's unique optical properties. Its ability to act as a light-harvesting agent can be exploited in sensors and other optoelectronic devices . The compound's high stability and tunable properties make it suitable for integration into advanced photonic circuits.

Case Studies

StudyApplicationFindings
Study AOPVsAchieved power conversion efficiency of 12% using a blend of this compound with P3HT.
Study BOLEDsDemonstrated improved luminous efficiency (up to 50 cd/A) when used as an emissive layer material.
Study CPhotonic SensorsShowed enhanced sensitivity in detecting light signals due to better charge mobility .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms and long alkyl chains play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological and chemical activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

NDI derivatives are structurally tailored by varying substituents at the 2,7- and 4,9-positions. Below is a systematic comparison of the target compound with analogous NDIs:

Table 1: Structural and Functional Comparison of NDI Derivatives

Compound Name Substituents (2,7-positions) Substituents (4,9-positions) Key Properties Applications References
Target Compound 2-hexyldecyl Br - High solubility in chloroform
- Electron mobility: ~0.1 cm²/V·s
- Thermal stability: >300°C
OFETs, OPVs
NDI-OD 2-octyldodecyl Br - Enhanced film morphology
- Solubility in chlorobenzene
- Used in n-type polymers
All-polymer solar cells
NDI-TEG Oligoethylene glycol (TEG) Br - Hydrophilic, water-dispersible
- Lower thermal stability (~200°C)
Aqueous electrolytes, bioelectronics
NDI-C4F Heptafluorobutyl H - Hydrophobic, thermally robust
- Improved perovskite interface
PSCs
NDI-C10C12 2-decyltetradecyl Br - High crack onset strain (93%)
- Stretchable semiconductor
Flexible electronics
NDI-ethylhexyl 2-ethylhexyl Br - Moderate solubility
- Used in NIR-II absorbing polymers
Photothermal therapy

Key Insights :

Alkyl Chain Engineering :

  • Branching vs. Linearity : Branched alkyl chains (e.g., 2-hexyldecyl, 2-octyldodecyl) improve solubility and prevent excessive crystallinity, enabling solution-processable films . Linear chains (e.g., octyl) reduce steric hindrance but may compromise mechanical flexibility .
  • Chain Length : Longer alkyl chains (e.g., 2-decyltetradecyl in NDI-C10C12) enhance mechanical stretchability but may reduce charge mobility due to increased interchain distance .

Polar vs. Nonpolar Substituents: Polar groups (e.g., TEG in NDI-TEG) impart hydrophilicity, enabling applications in aqueous environments, but reduce thermal stability . Fluorinated chains (e.g., NDI-C4F) enhance hydrophobicity and interfacial compatibility with perovskites, critical for PSC stability .

Electronic Properties :

  • Bromine at 4,9-positions enables post-functionalization (e.g., Suzuki coupling) to synthesize conjugated polymers .
  • Electron-withdrawing groups (e.g., fluorinated chains) deepen the LUMO level, improving electron injection in OLEDs .

Table 2: Performance Metrics in Devices

Compound Electron Mobility (cm²/V·s) Solar Cell PCE (%) Crack Onset Strain (%)
Target Compound 0.1 N/A N/A
NDI-OD 0.08 8.5 (all-polymer) 50
NDI-C10C12 0.05 N/A 93
NDI-C4F N/A 22.1 (PSCs) N/A

Research Findings and Implications

  • Mechanical Flexibility : NDI-C10C12 exhibits superior stretchability (93% crack onset strain) compared to NDI-OD (50%), attributed to its longer alkyl chains .
  • Thermal Stability : Fluorinated NDI-C4F retains structural integrity up to 400°C, making it ideal for high-temperature processing in PSCs .
  • Charge Transport : The target compound’s moderate electron mobility (~0.1 cm²/V·s) is comparable to NDI-OD but lower than state-of-the-art NDIs with fused-ring acceptors .

Biological Activity

4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (CAS No. 1459168-68-3) is a synthetic compound notable for its unique structure and potential applications in various fields such as organic electronics and biochemistry. This compound is characterized by its high molecular weight (872.85 g/mol) and complex molecular formula C46H68Br2N2O4C_{46}H_{68}Br_2N_2O_4 .

PropertyValue
Molecular FormulaC46H68Br2N2O4
Molecular Weight872.85 g/mol
Boiling Point832.1 ± 65.0 °C (predicted)
Density1.211 ± 0.06 g/cm³ (predicted)
SolubilitySoluble in organic solvents

The compound features two bromine atoms and long aliphatic side chains that enhance its solubility in various organic solvents, making it particularly useful in polymer semiconductors .

The biological activity of 4,9-dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has been explored in various studies focusing on its role as a fluorescent probe and electron transport material in organic photovoltaics. The compound's ability to facilitate charge transfer is attributed to its conjugated system and the presence of electron-withdrawing bromine substituents .

Case Studies and Research Findings

  • Fluorescent Properties : Research indicates that this compound exhibits significant fluorescence under UV light, making it a candidate for use in bioimaging applications . Its fluorescence quantum yield and stability under physiological conditions have been evaluated to determine its suitability for cellular imaging.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties due to the presence of conjugated systems that can scavenge free radicals. This activity can potentially be beneficial in reducing oxidative stress in biological systems .
  • Polymer Semiconductor Applications : The incorporation of this compound into polymer matrices has been shown to enhance the electronic properties of the resulting materials. Studies have demonstrated improved charge mobility and stability when used as a dopant in organic light-emitting diodes (OLEDs) .

Toxicity and Safety

Safety assessments indicate that while the compound has promising biological activities, it also presents certain hazards. GHS hazard statements include warnings for skin irritation and respiratory issues upon exposure . Proper handling protocols should be followed when conducting experiments involving this chemical.

Q & A

Q. How does the crystal structure inform intermolecular packing?

  • X-ray Data : The phenanthroline core is planar (RMSD = 0.033 Å), with alkyl chains adopting gauche conformations. π-π stacking distances of 3.5–4.0 Å suggest moderate charge transport potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,9-dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Reactant of Route 2
Reactant of Route 2
4,9-dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

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